molecular formula C16H20N2O3S2 B1683373 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE CAS No. 934301-71-0

3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE

Cat. No.: B1683373
CAS No.: 934301-71-0
M. Wt: 352.5 g/mol
InChI Key: VCNSPGHSQPMCFF-UHFFFAOYSA-N
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Description

3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE is an organic compound with a complex structure. It features a sulfonamide group, a phenoxy group, and a dimethylaminomethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonic acid with 3-(dimethylaminomethyl)-4-(4-methylthio)phenoxy . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the phenoxy group may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylsulfanyl-phenoxy)-benzenesulfonamide
  • 3-Dimethylaminomethyl-benzenesulfonamide
  • 4-(4-Methylsulfanyl-phenoxy)-benzenesulfonic acid

Uniqueness

3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

934301-71-0

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S2/c1-18(2)11-12-10-15(23(17,19)20)8-9-16(12)21-13-4-6-14(22-3)7-5-13/h4-10H,11H2,1-3H3,(H2,17,19,20)

InChI Key

VCNSPGHSQPMCFF-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC

Appearance

Solid powder

934301-71-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Uk-390957, Uk 390957, Uk390957

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE
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3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE
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3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE

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